

α,α -Dimethylphenethyl Acetate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylbenzylcarbinyl acetate*

Cat. No.: B085794

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α,α -Dimethylphenethyl acetate, a significant aromatic ester, possesses a unique combination of properties that make it a valuable compound in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a detailed overview of its physicochemical characteristics, supported by experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Characteristics

α,α -Dimethylphenethyl acetate is a colorless liquid that may solidify at room temperature, exhibiting a characteristic sweet, floral, and fruity aroma.^{[1][2]} Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

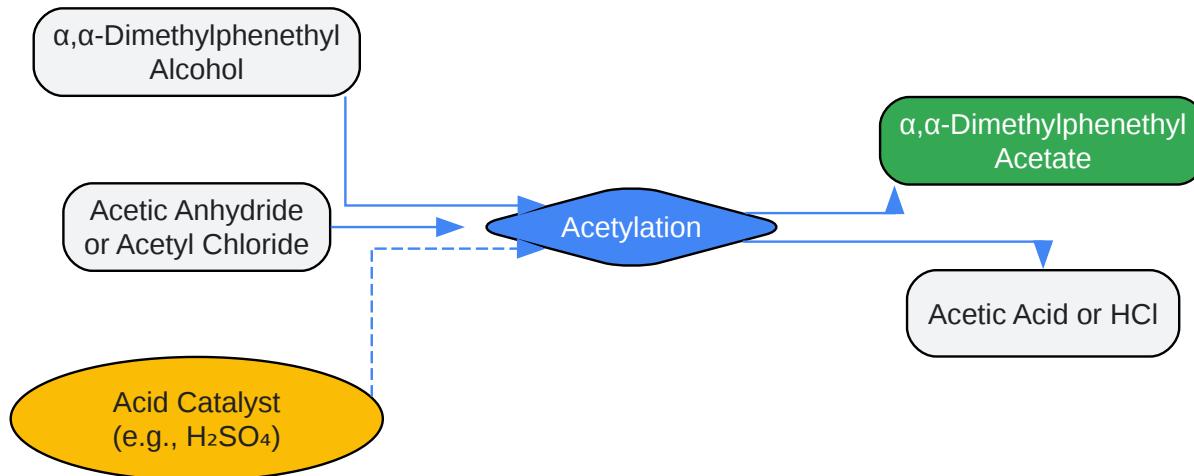

Property	Value	Reference(s)
Synonyms	Acetic acid 1,1-dimethyl-2-phenylethyl ester, Acetic acid α,α-dimethylphenethyl ester, Dimethylbenzylcarbinyl acetate	[1] [2] [3]
CAS Number	151-05-3	[1] [3] [4]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1] [3] [4]
Molecular Weight	192.25 g/mol	[1] [3] [4]
Appearance	Colorless liquid; may solidify at room temperature	[1]
Melting Point	28.29 °C (estimated), 31-35 °C	[5] [6]
Boiling Point	249 - 251 °C, 250 °C	[1] [4]
Density	0.998 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.4925, n _{25/D} 1.488 - 1.493	[1] [4]
Water Solubility	54.93 mg/L (estimated)	[5]
Log KOW	3.4 at 30 °C	[5]

Table 2: Spectroscopic and Purity Data

Parameter	Details	Reference(s)
Purity	≥98.0% (GC), 98-100%	[1] [4]
InChI	1S/C12H16O2/c1-10(13)14-12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3	[4]
SMILES	CC(=O)OC(C)(C)Cc1ccccc1	[4]
Mass Spectrum (GC)	Spectra available in databases	[7]
NMR, IR, UV-Vis	Spectra available in databases	[7]

Synthesis

The primary method for the preparation of α,α -Dimethylphenethyl acetate is through the acetylation of α,α -dimethylphenethyl alcohol (also known as dimethylbenzyl carbinol).[2] This reaction typically involves an acid catalyst.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for α,α -Dimethylphenethyl acetate.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like α,α -Dimethylphenethyl acetate.

Determination of Boiling Point

The boiling point is a critical indicator of a liquid's purity.[8] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

- Thiele tube or similar heating bath (e.g., oil bath)[9]
- Thermometer

- Small test tube
- Capillary tube, sealed at one end[9]
- Heat source (e.g., Bunsen burner)[9]
- Sample of α,α -Dimethylphenethyl acetate

Procedure:

- A small amount of the liquid sample is placed into the small test tube.[9]
- The capillary tube is placed in the test tube with its open end submerged in the liquid.[9]
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is immersed in the Thiele tube containing a heating oil (e.g., paraffin oil).[9]
- The Thiele tube is gently heated, and the temperature is monitored.[9]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed when a steady stream of bubbles is observed.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[9][11]
- The barometric pressure should be recorded as the boiling point is pressure-dependent.[10][11]

Determination of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

Apparatus:

- Digital balance

- Graduated cylinder or pycnometer (density bottle) for higher accuracy.[12]
- Sample of α,α -Dimethylphenethyl acetate

Procedure:

- The mass of a clean, dry graduated cylinder or pycnometer is measured and recorded.[12] [13]
- A known volume of the liquid sample is carefully added to the container.[12] The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[12]
- The mass of the container with the liquid is measured and recorded.[12]
- The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[13]
- The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V).[12]
- For improved accuracy, measurements should be repeated, and an average value calculated.[12]

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable tool for identifying liquids and assessing their purity.[14]

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Sample of α,α -Dimethylphenethyl acetate
- Dropper

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index.
- The prism of the refractometer is cleaned and dried.
- A few drops of the sample are placed on the prism using a dropper.
- The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C or 25°C, using the connected water bath.
- Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read from the instrument's scale.
- If the measurement is not performed at the standard temperature, a correction factor can be applied.[\[14\]](#)

Applications

α,α-Dimethylphenethyl acetate is a versatile compound with applications across several industries:

- Fragrance and Cosmetics: Due to its pleasant floral and fruity aroma, it is a common ingredient in perfumes, lotions, soaps, and other scented personal care products.[\[1\]](#)[\[6\]](#)
- Flavors: It is used as a flavoring agent in some food products, particularly in confectionery, to impart a fruity-floral note.[\[1\]](#)[\[3\]](#)
- Pharmaceuticals: In the pharmaceutical sector, it can serve as a solvent or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[\[1\]](#)
- Chemical Research: It is utilized in organic synthesis as a building block for more complex molecules.[\[1\]](#)

Safety and Handling

α,α-Dimethylphenethyl acetate is classified as a combustible liquid and can cause skin and serious eye irritation.[\[4\]](#)[\[15\]](#) Appropriate personal protective equipment, including gloves and

safety glasses, should be worn when handling this compound. It should be stored in a well-ventilated area away from heat and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Dimethylbenzylcarbinyl acetate | 151-05-3 [chemicalbook.com]
- 3. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a,a-Dimethylphenethyl acetate reference material 151-05-3 [sigmaaldrich.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. α,α -Dimethylphenethyl acetate [myskinrecipes.com]
- 7. spectrabase.com [spectrabase.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. wjec.co.uk [wjec.co.uk]
- 14. athabascau.ca [athabascau.ca]
- 15. hpc-standards.com [hpc-standards.com]
- To cite this document: BenchChem. [α,α -Dimethylphenethyl Acetate: A Comprehensive Physicochemical Profile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b085794#physicochemical-characteristics-of-dimethylphenethyl-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com